molecular formula C11H17ClN2O2S B2646725 N-phenylpiperidine-3-sulfonamide hydrochloride CAS No. 1989659-77-9

N-phenylpiperidine-3-sulfonamide hydrochloride

Cat. No.: B2646725
CAS No.: 1989659-77-9
M. Wt: 276.78
InChI Key: JKFUYNVANZSOHC-UHFFFAOYSA-N
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Description

N-phenylpiperidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2S and a molecular weight of 276.79 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-phenylpiperidine-3-sulfonamide hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylsulfonyl chloride under controlled conditions to form N-phenylpiperidine-3-sulfonamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-phenylpiperidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-phenylpiperidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-phenylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-phenylpiperidine-3-sulfonamide hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

N-phenylpiperidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFUYNVANZSOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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